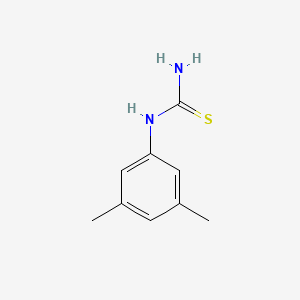

3,5-Dimethylphenylthiourea

Description

Properties

IUPAC Name |

(3,5-dimethylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-6-3-7(2)5-8(4-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAYHDJRYDSPJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=S)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352965 |

Source

|

| Record name | 3,5-Dimethylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97480-60-9 |

Source

|

| Record name | 3,5-Dimethylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dimethylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylphenylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3,5-dimethylphenylthiourea. As a direct synthesis from N,N-dimethylaniline is not chemically feasible due to the substitution pattern, this guide outlines a two-stage approach. The first stage details the synthesis of the essential precursor, 3,5-dimethylaniline, from alternative starting materials. The second stage presents two robust methods for the conversion of 3,5-dimethylaniline into the target compound, 3,5-dimethylphenylthiourea.

Stage 1: Synthesis of the Precursor: 3,5-Dimethylaniline

The synthesis of 3,5-dimethylphenylthiourea necessitates the use of 3,5-dimethylaniline as the primary starting material. Several methods for the preparation of 3,5-dimethylaniline have been reported. A common laboratory-scale approach involves the reduction of 3,5-dimethylnitrobenzene.

Experimental Protocol: Reduction of 3,5-Dimethylnitrobenzene

A general procedure for the reduction of a nitroaromatic compound to its corresponding aniline involves the use of a metal catalyst and a hydrogen source.

Materials:

-

3,5-Dimethylnitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3,5-dimethylnitrobenzene in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude 3,5-dimethylaniline.

-

The crude product can be purified by vacuum distillation.

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethylnitrobenzene | Generic reduction protocol |

| Product | 3,5-Dimethylaniline | [1] |

| CAS Number | 108-69-0 | [1] |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1] |

| Typical Yield | Varies based on scale and conditions | N/A |

| Melting Point | 9.8 °C | |

| Boiling Point | 220-221 °C |

Stage 2: Synthesis of 3,5-Dimethylphenylthiourea from 3,5-Dimethylaniline

Once 3,5-dimethylaniline is obtained, it can be converted to 3,5-dimethylphenylthiourea through two primary methods: a two-step process via an isothiocyanate intermediate or a one-pot reaction with ammonium thiocyanate.

Method A: Two-Step Synthesis via 3,5-Dimethylphenyl Isothiocyanate

This method involves the initial conversion of 3,5-dimethylaniline to 3,5-dimethylphenyl isothiocyanate, which is then reacted with ammonia to yield the final product. The formation of the isothiocyanate can be achieved using reagents such as thiophosgene or carbon disulfide.[2]

Experimental Protocol using Thiophosgene:

Caution: Thiophosgene is highly toxic and corrosive and must be handled with extreme care in a well-ventilated fume hood. [3]

Materials:

-

3,5-Dimethylaniline

-

Thiophosgene (CSCl₂)[3]

-

Triethylamine (Et₃N) or a similar non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3,5-dimethylaniline and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene in anhydrous dichloromethane to the stirred reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to yield crude 3,5-dimethylphenyl isothiocyanate. This intermediate can often be used in the next step without further purification.

Experimental Protocol:

Materials:

-

3,5-Dimethylphenyl isothiocyanate

-

Ammonia solution (e.g., concentrated ammonium hydroxide)

-

Ethanol

Procedure:

-

Dissolve the crude 3,5-dimethylphenyl isothiocyanate in ethanol in a round-bottom flask.

-

To the stirred solution, add the ammonia solution dropwise at room temperature. The reaction is often exothermic.

-

After the addition, continue to stir the reaction mixture at room temperature for 1-3 hours. The product may precipitate out of the solution.

-

If a precipitate has formed, collect the solid by filtration, wash it with cold ethanol or water, and dry it under vacuum to obtain 3,5-dimethylphenylthiourea.

| Parameter | Value | Reference |

| Intermediate | 3,5-Dimethylphenyl isothiocyanate | [2] |

| Final Product | 3,5-Dimethylphenylthiourea | [4] |

| CAS Number | 97480-60-9 | [4] |

| Molecular Formula | C₉H₁₂N₂S | [4] |

| Molecular Weight | 180.27 g/mol | [4] |

| Typical Yield | Good to excellent | [2] |

| Appearance | Solid | [4] |

Method B: One-Pot Synthesis using Ammonium Thiocyanate

This method provides a more direct route to 3,5-dimethylphenylthiourea from 3,5-dimethylaniline without the isolation of the isothiocyanate intermediate.[5]

Experimental Protocol:

Materials:

-

3,5-Dimethylaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, prepare a solution of 3,5-dimethylaniline in a mixture of water and concentrated hydrochloric acid to form the aniline hydrochloride salt.

-

Add ammonium thiocyanate to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.

-

Collect the solid product by filtration and wash it with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3,5-dimethylphenylthiourea.

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethylaniline | [5] |

| Reagent | Ammonium thiocyanate | [5] |

| Product | 3,5-Dimethylphenylthiourea | [4] |

| Typical Yield | Moderate to good | [5] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows for the synthesis of 3,5-dimethylphenylthiourea.

Caption: Workflow for the two-step synthesis of 3,5-dimethylphenylthiourea via an isothiocyanate intermediate.

Caption: Workflow for the one-pot synthesis of 3,5-dimethylphenylthiourea.

This guide provides a detailed framework for the synthesis of 3,5-dimethylphenylthiourea. Researchers should adapt these protocols based on their specific laboratory conditions and scale of the reaction, always adhering to strict safety protocols, especially when handling hazardous reagents like thiophosgene.

References

Spectroscopic Characterization of 3,5-Dimethylphenylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,5-Dimethylphenylthiourea. The following sections detail the predicted and comparative experimental data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide also outlines the standard experimental protocols for acquiring such data, serving as a comprehensive resource for the characterization of this compound.

Quantitative Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for 3,5-Dimethylphenylthiourea.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.5 | Broad Singlet | 1H | N-H (Thiourea) |

| ~7.0 - 7.2 | Singlet | 2H | Ar-H (meta) |

| ~6.8 | Singlet | 1H | Ar-H (para) |

| ~5.5 - 6.5 | Broad Singlet | 2H | NH₂ (Thiourea) |

| 2.31 | Singlet | 6H | Ar-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~181 | Quaternary | C =S (Thiourea) |

| ~139 | Quaternary | Ar-C (ipso, attached to methyl groups) |

| ~136 | Quaternary | Ar-C (ipso, attached to thiourea) |

| ~129 | Tertiary | Ar-C H (para) |

| ~122 | Tertiary | Ar-C H (meta) |

| 21.3 | Primary | Ar-C H₃ |

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Strong, Broad | N-H Stretch | Thiourea (NH₂) |

| 3200 - 3100 | Medium | N-H Stretch | Thiourea (Aryl-NH) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium | C-H Stretch | Methyl (CH₃) |

| 1600 - 1580 | Strong | C=C Stretch | Aromatic Ring |

| ~1550 | Strong | N-H Bend | Thiourea |

| ~1380 | Strong | C=S Stretch | Thiourea |

| 850 - 800 | Strong | C-H Bend (out-of-plane) | 1,3,5-trisubstituted benzene |

Table 4: Mass Spectrometry (MS) Data (Predicted - Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 180 | 100 | [M]⁺ (Molecular Ion) |

| 163 | 40 | [M - NH₃]⁺ |

| 121 | 60 | [C₈H₉N]⁺ |

| 106 | 30 | [C₇H₈N]⁺ |

| 91 | 25 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Weigh approximately 5-10 mg of 3,5-Dimethylphenylthiourea and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry vial. The solvent should contain a reference standard, typically tetramethylsilane (TMS).

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is sufficient for analysis (typically 4-5 cm).

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

Acquisition of ¹H NMR Spectrum:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 8-16 scans) to achieve an adequate signal-to-noise ratio.

-

Set a relaxation delay (D1) of 1-2 seconds.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

Set a relaxation delay (D1) of 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm for ¹H NMR) or the solvent signal (e.g., 77.16 ppm for CDCl₃ in ¹³C NMR). Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

2.2 Infrared (IR) Spectroscopy

2.2.1 Attenuated Total Reflectance (ATR) FT-IR Protocol

-

Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid 3,5-Dimethylphenylthiourea powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the solid sample and the crystal surface.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

2.3 Mass Spectrometry (MS)

2.3.1 Electron Ionization (EI) Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the solid sample (typically in the microgram range) into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.[1][2]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.

Visualizations

Diagram 1: General Workflow for Spectroscopic Characterization

Caption: Workflow of spectroscopic characterization.

This diagram illustrates the sequential process of analyzing a chemical compound, starting from sample preparation, through data acquisition using various spectroscopic techniques, to the final data analysis and structural elucidation.

References

Crystal Structure Analysis of 3,5-Dimethylphenylthiourea: A Comprehensive Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The synthesis and structural elucidation of thiourea derivatives are of significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and applications in crystal engineering. This technical guide focuses on the crystal structure analysis of 3,5-Dimethylphenylthiourea, a member of the N-arylthiourea family. A thorough search of crystallographic databases and scientific literature, however, indicates that a detailed, publicly available crystal structure determination for 3,5-Dimethylphenylthiourea has not been reported.

While the specific crystallographic data for 3,5-Dimethylphenylthiourea is not available, this guide will provide a comprehensive overview of the expected structural features, intermolecular interactions, and the experimental protocols typically employed for the crystal structure analysis of closely related N-arylthiourea compounds. This information is drawn from published studies on analogous molecules and serves as a predictive framework and a methodological template for the future analysis of the title compound.

Predicted Molecular Geometry and Conformation

Based on the analysis of similar structures, the 3,5-Dimethylphenylthiourea molecule is expected to adopt a conformation where the thiourea moiety (–NH–C(=S)–NH₂) is not coplanar with the dimethylphenyl ring. The degree of this twist is influenced by steric hindrance from the methyl groups and the formation of intra- and intermolecular hydrogen bonds. The C–N and C=S bond lengths and angles within the thiourea group will be characteristic of this class of compounds, reflecting the partial double bond character of the C–N bonds due to resonance.

Intermolecular Interactions and Supramolecular Assembly

A hallmark of the crystal structures of thiourea derivatives is the formation of robust hydrogen-bonding networks. It is anticipated that the crystal packing of 3,5-Dimethylphenylthiourea would be dominated by intermolecular N–H···S hydrogen bonds. These interactions typically lead to the formation of centrosymmetric dimers or extended one-dimensional chains.

Further stabilization of the crystal lattice is expected to arise from weaker interactions, such as C–H···S, C–H···π, and π–π stacking interactions involving the phenyl rings. The interplay of these non-covalent interactions dictates the overall supramolecular architecture and influences the physicochemical properties of the solid-state material.

Experimental Protocols

The following sections outline the standard experimental procedures for the synthesis, crystallization, and crystal structure determination of an N-arylthiourea like 3,5-Dimethylphenylthiourea.

Synthesis of 3,5-Dimethylphenylthiourea

A common and effective method for the synthesis of N-arylthioureas involves the reaction of the corresponding arylamine with an isothiocyanate.

Materials:

-

3,5-dimethylaniline

-

Ammonium thiocyanate

-

Acetyl chloride

-

Acetone

-

Hydrochloric acid

-

Distilled water

Procedure:

-

A solution of acetyl chloride in acetone is added dropwise to a suspension of ammonium thiocyanate in acetone.

-

The reaction mixture is refluxed to generate acetyl isothiocyanate in situ.

-

After cooling, a solution of 3,5-dimethylaniline in acetone is added to the reaction mixture.

-

The mixture is then refluxed for several hours to allow for the formation of the N-acetyl-N'-(3,5-dimethylphenyl)thiourea intermediate.

-

The reaction mixture is poured into acidified cold water to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Hydrolysis of the acetyl group is typically achieved by heating with aqueous hydrochloric acid to yield the final 3,5-Dimethylphenylthiourea.

-

The final product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Crystal Growth

High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination. Slow evaporation is a widely used technique for growing such crystals.

Procedure:

-

A saturated solution of purified 3,5-Dimethylphenylthiourea is prepared in a suitable solvent (e.g., ethanol, methanol, or acetone) at a slightly elevated temperature.

-

The solution is filtered to remove any insoluble impurities into a clean vial.

-

The vial is loosely covered to allow for the slow evaporation of the solvent at room temperature.

-

The vial should be left undisturbed in a vibration-free environment.

-

Well-formed, single crystals are typically obtained over a period of several days to a week.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

A cryosystem for low-temperature data collection (optional, but recommended to reduce thermal motion).

Data Collection, Structure Solution, and Refinement Workflow:

Data Presentation

Upon successful crystal structure determination of 3,5-Dimethylphenylthiourea, the quantitative data would be presented in a series of standardized tables.

Table 1: Crystal Data and Structure Refinement Details. This table would summarize the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume, number of molecules per unit cell (Z), calculated density, absorption coefficient, crystal size, temperature of data collection, theta range for data collection, number of reflections collected and unique, and the final R-indices.

Table 2: Selected Bond Lengths (Å) and Angles (°). This table would list the key intramolecular distances and angles, particularly for the thiourea moiety and its connection to the dimethylphenyl ring. This data is crucial for assessing the molecular geometry.

Table 3: Hydrogen Bond Geometry (Å, °). This table would detail the geometry of the intermolecular hydrogen bonds (e.g., N–H···S), including the donor-hydrogen (D–H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, and the D–H···A angle. These parameters are essential for understanding the supramolecular assembly.

Conclusion

While the specific crystal structure of 3,5-Dimethylphenylthiourea remains to be experimentally determined and reported, this technical guide provides a robust framework for its anticipated structural characteristics and the methodologies required for its analysis. The synthesis, crystallization, and X-ray diffraction protocols outlined herein are standard and reliable for this class of compounds. The future elucidation of this structure will provide valuable insights into the effects of the 3,5-dimethyl substitution pattern on the molecular conformation and crystal packing of N-arylthioureas, contributing to the rational design of new materials and therapeutic agents. Researchers in drug development and materials science are encouraged to pursue the crystallographic analysis of this compound to fill this gap in the structural chemistry literature.

Investigating the biological activity of 3,5-Dimethylphenylthiourea derivatives

An In-Depth Technical Guide to the Biological Activity of 3,5-Dimethylphenylthiourea Derivatives

Introduction

Thiourea derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry and drug development.[1][2][3] Their wide range of biological activities includes antimicrobial, antioxidant, anticancer, anti-inflammatory, and enzyme inhibitory properties.[3][4][5] The structural flexibility of the thiourea core (S=C(NH)₂) allows for the synthesis of a vast library of derivatives with tailored pharmacological profiles. This guide focuses specifically on the biological activities of derivatives containing the 3,5-dimethylphenyl moiety, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Synthesis of Dimethylphenylthiourea Derivatives

The synthesis of N,N'-disubstituted thioureas is a generally straightforward process. The most common method involves the nucleophilic addition of a primary amine to an isothiocyanate. For dimethylphenyl thiourea derivatives, this can be achieved by reacting a dimethylphenyl isothiocyanate with an appropriate amine or, conversely, a dimethylaniline with an isothiocyanate.[4][6] The reaction is typically conducted in a suitable solvent such as acetone or ethanol.[4]

Biological Activities and Data

3,5-Dimethylphenylthiourea derivatives have been evaluated for a range of biological activities, demonstrating potential in several therapeutic areas.

Antimicrobial Activity

Thiourea derivatives are known to possess antibacterial and antifungal properties.[2][7][8] Their activity is often assessed against a panel of Gram-positive and Gram-negative bacteria. The agar well diffusion method is a common technique for evaluating this activity, where the diameter of the inhibition zone around the compound indicates its potency.

Data Presentation: Antimicrobial Activity

| Compound | Bacterial Strain | Inhibition Zone (mm) | Standard (Control) | Reference |

| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | E. coli | Moderate Activity | Cephradine (Effective) | [1][4] |

| S. flexneri | Moderate Activity (15 mm) | Cephradine | [1][4] | |

| P. aeruginosa | Moderate Activity | Cephradine | [1][4] | |

| S. typhi | Moderate Activity | Cephradine | [1][4] | |

| N-2,5-dimethylphenylthioureido acid derivative (3j) | S. aureus | MIC: 2 µg/mL | - | [7] |

| E. faecium | MIC: 2 µg/mL | - | [7] |

Note: "Moderate Activity" was reported qualitatively in the source material where specific quantitative values were not provided.[4]

Antioxidant Activity

The antioxidant potential of these derivatives is often evaluated by their ability to scavenge free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3][4] The activity is quantified by the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the free radicals.

Data Presentation: Antioxidant Activity

| Compound | Assay | IC₅₀ (µg/mL) | Standard (Control) | Reference |

| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | DPPH Radical Scavenging | 118.05 | Ascorbic Acid (-33.22 µg/mL) | [1][4] |

| 1,3-bis(2,6-dimethylphenyl)thiourea | DPPH & ABTS | Active (Qualitative) | - | [4] |

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH Assay | 45 | - | [3] |

| ABTS Assay | 52 | - | [3] |

Enzyme Inhibition

Thiourea derivatives have been investigated as inhibitors of various enzymes. A notable area of study is their effect on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the management of Alzheimer's disease.[3][9]

Data Presentation: Enzyme Inhibition Activity

| Compound | Enzyme Target | IC₅₀ (µg/mL) | Standard (Control) | Reference |

| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Acetylcholinesterase (AChE) | >100 | Galantamine (15 µg/mL) | [4] |

| Butyrylcholinesterase (BChE) | >100 | Galantamine (15 µg/mL) | [4] |

Anti-inflammatory Activity

The anti-inflammatory effects of some thiourea derivatives are linked to their ability to inhibit key enzymes in the arachidonic acid metabolic pathway, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3][4] These enzymes are responsible for synthesizing prostaglandins and leukotrienes, which are potent inflammatory mediators.[4] By inhibiting these enzymes, the derivatives can reduce the production of pro-inflammatory molecules.[4]

Anticancer Activity

The anticancer potential of thiourea derivatives has also been explored.[3][10] Many N,N'-diaryl ureas and thioureas act as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[4][11] By blocking these receptors, they can disrupt critical downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are essential for tumor proliferation and angiogenesis.[4]

Detailed Experimental Protocols

Antimicrobial Assay: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.[4]

-

Media Preparation : Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.[4]

-

Inoculum Preparation : Culture the test bacterium in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to the 0.5 McFarland standard.[4]

-

Plate Inoculation : Using a sterile cotton swab, evenly spread the bacterial suspension across the entire surface of an MHA plate to create a uniform lawn.[4]

-

Well Creation : Aseptically bore wells (e.g., 6 mm in diameter) into the inoculated agar plate.

-

Compound Application : Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A positive control (standard antibiotic) and a negative control (solvent) should be included.

-

Incubation : Incubate the plates at 37°C for 18-24 hours.

-

Data Collection : Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

Antioxidant Assay: DPPH Radical Scavenging

This spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[4]

-

Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution is light-sensitive and should be freshly prepared and kept in the dark.[4]

-

Sample Preparation : Prepare a series of dilutions of the test compound in the same solvent. A known antioxidant, such as ascorbic acid, is used as a positive control.[4]

-

Reaction : In a microplate or cuvette, mix the test compound solution with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation : Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement : Measure the absorbance of each solution at 517 nm using a spectrophotometer. The reduction of the DPPH radical by an antioxidant causes a color change from purple to yellow, leading to a decrease in absorbance.[4]

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [ (Abs_control - Abs_sample) / Abs_control ] x 100[4] The IC₅₀ value is determined from a plot of scavenging activity versus compound concentration.[4]

Enzyme Inhibition Assay: Ellman's Method for Cholinesterase

Ellman's method is a colorimetric assay used to measure acetylcholinesterase activity and its inhibition.[4]

-

Reagent Preparation :

-

Reaction Setup (96-well plate) :

-

Add 140 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound solution (at various concentrations). For the control, add solvent instead.[4]

-

Add 10 µL of the AChE enzyme solution.

-

-

Pre-incubation : Incubate the plate at 25°C for 10 minutes.[4]

-

Reaction Initiation :

-

Absorbance Measurement : The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion. This product is measured spectrophotometrically at 412 nm after a 10-minute incubation.[4]

-

Calculation : The percentage of inhibition is calculated as: Inhibition (%) = [ (Rate_control - Rate_sample) / Rate_control ] x 100[4] The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Conclusion

Derivatives of 3,5-dimethylphenylthiourea exhibit a compelling range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory effects. The quantitative data, though variable between specific analogues, points to a promising scaffold for further optimization in drug discovery. The straightforward synthesis and the potential to modulate activity by altering substituents make this class of compounds an attractive area for continued research and development by scientists and pharmaceutical professionals. Further investigation into their mechanisms of action and in vivo efficacy is warranted to fully elucidate their therapeutic potential.

References

- 1. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]

- 9. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dimethylphenylthiourea: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylphenylthiourea serves as a readily accessible and versatile building block in heterocyclic chemistry. Its unique structural features, combining a reactive thiourea moiety with a sterically influential dimethylphenyl group, make it a valuable precursor for the synthesis of a diverse range of heterocyclic scaffolds. This technical guide provides a comprehensive overview of the application of 3,5-dimethylphenylthiourea in the synthesis of key heterocyclic systems, including thiazoles and pyrimidines. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its use in research and drug discovery programs.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The search for efficient and modular synthetic routes to novel heterocyclic structures is a continuous endeavor in chemical science. Thiourea derivatives, in particular, have emerged as powerful precursors due to the presence of both nucleophilic and electrophilic centers, allowing for diverse cyclization strategies.

3,5-Dimethylphenylthiourea, specifically, offers a unique combination of reactivity and structural control. The dimethyl substitution pattern on the phenyl ring can influence the electronic properties and steric environment of the molecule, potentially impacting reaction outcomes and the biological activity of the resulting heterocycles. This guide will delve into the practical applications of this precursor in the synthesis of medicinally relevant heterocyclic cores.

Synthesis of 3,5-Dimethylphenylthiourea

The precursor, 3,5-dimethylphenylthiourea, can be synthesized from commercially available starting materials. A common method involves the reaction of 3,5-dimethylaniline with an isothiocyanate source.

Experimental Protocol: Preparation of 3,5-Dimethylphenylthiourea

Materials:

-

3,5-Dimethylaniline

-

Ammonium thiocyanate

-

Hydrochloric acid

-

Water

-

Ethanol

Procedure: A mixture of 3,5-dimethylaniline and a slight excess of ammonium thiocyanate in a suitable solvent is heated under reflux in the presence of a catalytic amount of acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, followed by recrystallization from a suitable solvent such as ethanol to afford pure 3,5-dimethylphenylthiourea.

Caption: Synthesis of 3,5-Dimethylphenylthiourea.

Applications in Heterocyclic Synthesis

3,5-Dimethylphenylthiourea is a key starting material for the construction of various heterocyclic rings, most notably thiazoles and pyrimidines, which are prevalent in many biologically active molecules.

Synthesis of 2-Amino-1,3-Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. It involves the cyclocondensation of a thiourea with an α-haloketone.

The reaction between 3,5-dimethylphenylthiourea and a substituted phenacyl bromide proceeds via an initial S-alkylation, followed by an intramolecular cyclization and dehydration to yield the corresponding N-(3,5-dimethylphenyl)-4-aryl-1,3-thiazol-2-amine.

Caption: Hantzsch Thiazole Synthesis Pathway.

Materials:

-

3,5-Dimethylphenylthiourea

-

2-Bromo-1-(4-chlorophenyl)ethan-1-one (4-chlorophenacyl bromide)

-

Ethanol

Procedure: An equimolar mixture of 3,5-dimethylphenylthiourea and 4-chlorophenacyl bromide is dissolved in ethanol. The reaction mixture is heated to reflux and the progress is monitored by TLC. After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol and recrystallized to afford the pure N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine.

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine | C₁₇H₁₅ClN₂S | ~98% | Not specified | [1] |

Note: The exact yield and melting point for this specific reaction were not detailed in the available literature, but related syntheses report high yields.

Synthesis of Dihydropyrimidine-2-thione Derivatives

The Biginelli reaction is a one-pot three-component reaction between an aldehyde, a β-ketoester, and a urea or thiourea, which provides access to dihydropyrimidinones or thiones. These scaffolds are of significant interest in medicinal chemistry.

3,5-Dimethylphenylthiourea can participate in the Biginelli reaction with an aldehyde and a β-dicarbonyl compound, typically in the presence of an acid catalyst, to yield a highly functionalized dihydropyrimidine-2-thione.

Caption: Biginelli Reaction Pathway.

Materials:

-

3,5-Dimethylphenylthiourea

-

Aromatic aldehyde (e.g., benzaldehyde)

-

β-Ketoester (e.g., ethyl acetoacetate)

-

Ethanol

-

Catalytic acid (e.g., HCl)

Procedure: A mixture of the aldehyde, β-ketoester, 3,5-dimethylphenylthiourea, and a catalytic amount of concentrated hydrochloric acid in ethanol is heated at reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized to give the pure dihydropyrimidine-2-thione derivative.

| Aldehyde | β-Ketoester | Product Yield (%) | Melting Point (°C) | Reference |

| Benzaldehyde | Ethyl acetoacetate | 94 | Not specified | [2] |

| 2-Nitrobenzaldehyde | Ethyl acetoacetate | High | Not specified |

Conclusion

3,5-Dimethylphenylthiourea is a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds. The straightforward and high-yielding protocols for the synthesis of thiazole and dihydropyrimidine derivatives, as outlined in this guide, highlight its utility in generating molecular diversity for applications in drug discovery and materials science. The presence of the 3,5-dimethylphenyl moiety provides a handle for tuning the physicochemical and biological properties of the final products, making this precursor an attractive tool for medicinal chemists. Further exploration of its reactivity with other bifunctional reagents is likely to unveil new avenues for the construction of novel and complex heterocyclic systems.

References

A Technical Guide to the Antioxidant Potential of 3,5-Dimethylphenylthiourea and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of 3,5-Dimethylphenylthiourea and its structural analogues. Thiourea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including the capacity to mitigate oxidative stress. Oxidative stress, an imbalance between free radicals and antioxidants, is a key factor in the pathogenesis of numerous diseases. This document details the mechanisms of action, experimental protocols for evaluation, quantitative activity data, and the signaling pathways involved in the antioxidant effects of these compounds.

Mechanisms of Antioxidant Action

The antioxidant activity of thiourea derivatives is primarily attributed to their ability to scavenge free radicals. This is often accomplished through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The presence of N-H bonds in the thiourea moiety allows for the donation of a hydrogen atom to neutralize highly reactive radicals. Theoretical studies suggest that the HAT mechanism is the preferred pathway for the reaction between thiourea derivatives and free radicals.[1]

Quantitative Antioxidant Activity

The efficacy of an antioxidant is commonly expressed by its IC50 value, which is the concentration required to scavenge 50% of the free radicals in a specific assay.[2][3] A lower IC50 value signifies greater antioxidant potency.[3] The following tables summarize the in vitro antioxidant activity of various N,N'-disubstituted thiourea derivatives, providing a comparative analysis of their potential.

Table 1: DPPH Radical Scavenging Activity of Thiourea Analogues

| Compound/Analogue | IC50 Value | Reference Standard | IC50 of Standard | Reference |

| 1,3-diphenyl-2-thiourea (DPTU) | 710 ± 1 µM | - | - | [3] |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11000 ± 15 µM | - | - | [3] |

| Compound 2a¹ | 1.83 ± 0.15 µM | α-TOC | 2.45 ± 0.07 µM | [3] |

| Compound 2a¹ | 1.83 ± 0.15 µM | BHT | 4.32 ± 0.11 µM | [3] |

| 1,3-bis(3,4-dichlorophenyl)thiourea | 45 µg/mL | - | - | [4] |

| N-phenylthiourea | 4.82 x 10⁻⁴ M | - | - | [5] |

¹4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivative

Table 2: ABTS Radical Cation Scavenging Activity of Thiourea Analogues

| Compound/Analogue | IC50 Value | Reference Standard | IC50 of Standard | Reference |

| 1,3-diphenyl-2-thiourea (DPTU) | 44 ± 1 µM | - | - | [3] |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 2400 ± 21 µM | - | - | [3] |

| Compound 2c¹ | 1.08 ± 0.44 µM | α-TOC | 1.89 ± 0.05 µM | [3][6] |

| 1,3-bis(3,4-dichlorophenyl)thiourea | 52 µg/mL | - | - | [4] |

¹4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivative

Experimental Protocols for In Vitro Antioxidant Assays

Standardized experimental protocols are crucial for the accurate and reproducible assessment of antioxidant capacity. The following sections detail the methodologies for the most commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow that is measured spectrophotometrically.[2]

Protocol:

-

Reagent Preparation :

-

Sample Preparation :

-

Assay Procedure :

-

Incubation :

-

Measurement :

-

Calculation :

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Determine the IC50 value by plotting the percentage of scavenging activity against the sample concentrations.[3]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures an antioxidant's ability to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•+).[2] The reduction of ABTS•+ by the antioxidant leads to decolorization.

Protocol:

-

Reagent Preparation :

-

Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[2][3][6]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours.[2][3]

-

On the day of the assay, dilute the stock solution with a suitable solvent (e.g., ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[2][3]

-

-

Sample Preparation :

-

Prepare stock solutions and serial dilutions of the thiourea compounds and standards as described for the DPPH assay.[3]

-

-

Assay Procedure :

-

Incubation :

-

Measurement :

-

Calculation :

-

Calculate the percentage of scavenging activity and determine the IC50 value as described for the DPPH assay.[2]

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[2] The change in absorbance is proportional to the antioxidant power.[7][8]

Protocol:

-

Reagent Preparation :

-

Sample Preparation :

-

Prepare solutions of the thiourea derivatives.

-

Prepare a series of standard solutions with known Fe²⁺ concentrations, typically using ferrous sulfate (FeSO₄).[2]

-

-

Assay Procedure :

-

Incubation :

-

Measurement :

-

Calculation :

-

Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

-

Determine the FRAP value of the sample from the standard curve, expressed as µM Fe²⁺ equivalents.[2]

-

Potential Signaling Pathways

Beyond direct radical scavenging, the antioxidant effects of many compounds can be mediated through the modulation of intracellular signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. While direct evidence for 3,5-Dimethylphenylthiourea is still emerging, it is plausible that thiourea derivatives could activate this protective mechanism.

Under normal conditions, the transcription factor Nrf2 is bound by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (like potential thiourea derivatives), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including various antioxidant enzymes.

Conclusion

N,N'-disubstituted thioureas, including analogues of 3,5-Dimethylphenylthiourea, represent a promising class of compounds with significant in vitro antioxidant potential.[2] Their activity, readily quantifiable through established assays such as DPPH, ABTS, and FRAP, is largely attributed to their ability to donate hydrogen atoms to neutralize free radicals. Furthermore, their potential to modulate key cellular defense pathways like Keap1-Nrf2 warrants deeper investigation. This guide provides the foundational data and methodologies for researchers to effectively evaluate and advance the development of these compounds as potential therapeutic agents against diseases rooted in oxidative stress.

References

- 1. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. himedialabs.com [himedialabs.com]

- 8. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzyme Inhibition Properties of Phenylthiourea Derivatives with a Focus on Dimethylphenyl Analogues

Disclaimer: Direct experimental data on the enzyme inhibition properties of 3,5-Dimethylphenylthiourea were not available in the public domain at the time of this review. This guide provides a comprehensive overview of the enzyme inhibition properties of the broader thiourea class of compounds, with specific data presented for closely related dimethylphenylthiourea analogues where available. The information herein is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for further investigation into this class of compounds.

Introduction to Thiourea Derivatives in Enzyme Inhibition

Thiourea derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. These molecules are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] The sulfur and nitrogen atoms in the thiourea core structure are capable of forming hydrogen bonds and coordinating with metal ions, which often play a crucial role in the active sites of enzymes. This interaction capability makes thiourea derivatives promising candidates for the development of novel enzyme inhibitors.[3]

Synthesis of Dimethylphenylthiourea Derivatives

The synthesis of N,N'-disubstituted thioureas, including dimethylphenylthiourea derivatives, is typically achieved through a straightforward nucleophilic addition reaction. This process involves the reaction of a primary amine with an isothiocyanate in a suitable solvent, such as acetone or ethanol. For the synthesis of a dimethylphenylthiourea derivative, a dimethylaniline can be reacted with an appropriate isothiocyanate, or a dimethylphenyl isothiocyanate can be reacted with a corresponding amine.[4]

General synthesis pathway for N-(Dimethylphenyl)-N'-R-thiourea derivatives.

Enzyme Inhibition Profiles of Thiourea Derivatives

While specific data for 3,5-Dimethylphenylthiourea is lacking, the broader class of thiourea derivatives has been shown to inhibit several key enzymes. The following sections summarize the inhibitory activities against urease, tyrosinase, and carbonic anhydrase.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is implicated in pathologies such as peptic ulcers and the formation of kidney stones.[5] Thiourea derivatives, as structural analogues of urea, are effective inhibitors of this enzyme.[3]

| Thiourea Derivative | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ of Reference (µM) | Source |

| Tryptamine derivative with o-methyl substituent | Urease | 11.4 ± 0.4 | Thiourea | 21.2 ± 1.3 | [5] |

| Tryptamine derivative with p-chloro substituent | Urease | 13.7 ± 0.9 | Thiourea | 21.2 ± 1.3 | [5] |

| Dipeptide conjugated 2,3-dichlorophenyl piperazine derivative | Urease | 2.0 | Thiourea | 21.0 ± 0.11 | [6] |

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[7] Its inhibition is a target for the development of agents for treating hyperpigmentation disorders.[7] Thiourea derivatives have been shown to inhibit tyrosinase, likely through chelation of the copper ions in the active site.[8]

| Thiourea Derivative | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ of Reference (µM) | Source |

| Indole-thiourea derivative 4b | Mushroom Tyrosinase | 5.9 ± 2.47 | Kojic Acid | 16.4 ± 3.53 | [7] |

| N-aryl-N'-substituted phenylthiourea 6h | Mushroom Tyrosinase (diphenolase activity) | 6.13 | Kojic Acid | 33.3 | [8] |

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer.[9] Certain thiourea derivatives have been identified as inhibitors of human carbonic anhydrases (hCA).[9]

| Thiourea Derivative | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ of Reference (µM) | Source |

| Sulfonamide-substituted thiourea 22 | hCA-II | 0.26 ± 0.03 | Acetazolamide | Not Specified | [9] |

| Sulfonamide-substituted thiourea 25 | hCA-II | 0.38 ± 0.09 | Acetazolamide | Not Specified | [9] |

| Sulfonamide-substituted thiourea 18 | hCA-IX | 1.68 ± 0.15 | Acetazolamide | Not Specified | [9] |

Biological Activities of a Dimethylphenylthiourea Analog

Specific enzyme inhibition data for 3,5-Dimethylphenylthiourea is not available. However, studies on the closely related analog, 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea , have demonstrated its antioxidant and antibacterial properties.

| Biological Activity | Assay | Result | Standard | Source |

| Antioxidant | DPPH Radical Scavenging | IC₅₀ = 118.05 µg/mL | Ascorbic Acid | [4] |

| Antibacterial | Disc Diffusion | Moderate inhibition against E. coli, S. flexneri, P. aeruginosa, S. typhi | Cephradine | [4] |

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are crucial for reproducible research. The following are generalized protocols for urease, tyrosinase, and carbonic anhydrase inhibition studies.

This assay determines the ability of a compound to inhibit the urease-catalyzed hydrolysis of urea.

Workflow for a typical urease inhibition assay.

This assay measures a compound's ability to inhibit the oxidation of a substrate (e.g., L-DOPA) by tyrosinase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer).

-

Inhibitor Addition: Various concentrations of the test compound (dissolved in a solvent like DMSO) are added to the mixture and pre-incubated with the enzyme.

-

Substrate Addition: The reaction is initiated by adding the substrate, typically L-3,4-dihydroxyphenylalanine (L-DOPA).

-

Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.

-

Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined. Kojic acid is commonly used as a positive control.[8]

This assay evaluates the inhibition of carbonic anhydrase-catalyzed hydrolysis of p-nitrophenyl acetate.

-

Reaction Mixture Preparation: The reaction mixture contains a buffer (e.g., Tris-sulfate), the test compound, and the human carbonic anhydrase isoform of interest.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated together.

-

Substrate Addition: The reaction is started by adding p-nitrophenyl acetate.

-

Measurement: The hydrolysis of p-nitrophenyl acetate to p-nitrophenol is measured spectrophotometrically by monitoring the change in absorbance.

-

Calculation: The inhibitory activity is determined by comparing the enzyme activity in the presence and absence of the inhibitor, and the IC₅₀ value is calculated. Acetazolamide is a commonly used standard inhibitor.[9]

Potential Signaling Pathway Interactions

While specific signaling pathways modulated by 3,5-Dimethylphenylthiourea are unknown, the inhibitory actions of thiourea derivatives on enzymes like carbonic anhydrase suggest potential interactions with pathways regulating pH homeostasis, which is often dysregulated in cancer.

Hypothetical signaling pathway modulation by a thiourea derivative targeting CAIX.

Conclusion and Future Directions

Thiourea derivatives represent a promising scaffold for the development of potent and selective enzyme inhibitors. While this guide has summarized the available information on the enzyme inhibitory properties of this class of compounds, with a focus on dimethylphenyl analogues where possible, the lack of specific data for 3,5-Dimethylphenylthiourea highlights a gap in the current research landscape. Future studies should focus on the synthesis and comprehensive biological evaluation of 3,5-Dimethylphenylthiourea and its isomers to elucidate their specific enzyme inhibition profiles and therapeutic potential. Such investigations will be crucial in unlocking the full potential of this subclass of thiourea derivatives in drug discovery and development.

References

- 1. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kar.kent.ac.uk [kar.kent.ac.uk]

- 3. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Novel 3,5-Dimethylphenylthiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of novel 3,5-dimethylphenylthiourea derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key chemical and biological pathways to facilitate further research and development in this area.

Synthesis of 3,5-Dimethylphenylthiourea Derivatives

The synthesis of N,N'-disubstituted thioureas is a well-established process, typically achieved through the reaction of an isothiocyanate with a primary amine. For 3,5-dimethylphenylthiourea derivatives, the general route involves the reaction of 3,5-dimethylphenyl isothiocyanate with a variety of primary or secondary amines. Alternatively, 3,5-dimethylaniline can be reacted with an appropriate isothiocyanate. The reaction is generally carried out in a suitable solvent such as acetone, ethanol, or dichloromethane.

A common synthetic approach involves two main stages: the synthesis of the 3,5-dimethylphenyl isothiocyanate intermediate, followed by its reaction with a selected amine to yield the final thiourea derivative.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylphenyl Isothiocyanate

Two primary methods for the synthesis of aryl isothiocyanates are the thiophosgene method and the dithiocarbamate decomposition method. The latter is often preferred due to the highly toxic nature of thiophosgene.

Method A: Dithiocarbamate Decomposition

This "one-pot," two-step procedure involves the reaction of 3,5-dimethylaniline with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.

-

Materials: 3,5-dimethylaniline, carbon disulfide, triethylamine (or another suitable base), dichloromethane (or another suitable solvent), and a desulfurizing agent (e.g., ethyl chloroformate, di-tert-butyl dicarbonate).

-

Procedure:

-

Dissolve 3,5-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add carbon disulfide (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature until the formation of the dithiocarbamate salt is complete (monitor by TLC).

-

Cool the mixture again to 0 °C and add a desulfurizing agent, such as ethyl chloroformate (1.1 eq), dropwise.

-

Continue stirring at room temperature and monitor the reaction for the formation of the isothiocyanate.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,5-dimethylphenyl isothiocyanate.

-

Purify the product by column chromatography or distillation under reduced pressure.

-

Step 2: Synthesis of N-Substituted-N'-(3,5-dimethylphenyl)thiourea

-

Materials: 3,5-dimethylphenyl isothiocyanate, a selected primary or secondary amine, and a suitable solvent (e.g., ethanol, acetone).

-

Procedure:

-

Dissolve 3,5-dimethylphenyl isothiocyanate (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the desired amine (1.0-1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is often exothermic.

-

The reaction progress can be monitored by TLC. In many cases, the product precipitates out of the solution upon formation.

-

If precipitation occurs, collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

-

Characterization of 3,5-Dimethylphenylthiourea Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic and physical methods to confirm their structure, purity, and properties.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups in the thiourea derivatives. Key vibrational frequencies include the N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Characteristic signals include the N-H protons (often appearing as broad singlets), aromatic protons of the 3,5-dimethylphenyl ring, and protons of the substituent on the other nitrogen atom. The methyl protons on the phenyl ring typically appear as a singlet around 2.2-2.4 ppm.

-

¹³C NMR: Confirms the carbon framework of the molecule. The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing in the range of 179-182 ppm.[1]

-

Physical Methods

-

Melting Point: The melting point of the purified solid derivatives is determined to assess their purity. A sharp melting point range is indicative of a pure compound.

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which is compared with the calculated theoretical values to confirm the molecular formula.

-

Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

Biological Activities and Data Presentation

3,5-Dimethylphenylthiourea derivatives have been investigated for a range of biological activities. The following tables summarize some of the reported quantitative data for these and related compounds.

Antimicrobial Activity

Thiourea derivatives have shown promise as antimicrobial agents against various bacterial and fungal strains.[2] The activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of Selected Thiourea Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N-2,5-dimethylphenylthioureido acid derivative (3j) | S. aureus | 2 | [2] |

| N-2,5-dimethylphenylthioureido acid derivative (3j) | E. faecium | 2 | [2] |

| 1-(5-chloropyridin-2-yl)-3-phenylthiourea complex | E. coli | 32 | [3] |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | - | - | [4] |

Anticancer Activity

The anticancer potential of thiourea derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cancer cell growth.

Table 2: Anticancer Activity (IC₅₀) of Selected Thiourea Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27) | Human Lung Carcinoma | 2.5-12.9 | [5] |

| 1-(2,4-dimethylphenyl)-3-methylthiourea related compound 6c | SKOV-3 (Ovarian) | 7.84 | [6] |

| 1-(2,4-dimethylphenyl)-3-methylthiourea related compound 6c | HepG2 (Liver) | 13.68 | [6] |

| 1-(2,4-dimethylphenyl)-3-methylthiourea related compound 6c | A549 (Lung) | 15.69 | [6] |

| 1-(2,4-dimethylphenyl)-3-methylthiourea related compound 6c | MCF-7 (Breast) | 19.13 | [6] |

Anti-inflammatory Activity

Some thiourea derivatives exhibit anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[7]

Table 3: Anti-inflammatory Activity (IC₅₀) of Selected Thiourea Derivatives

| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |

| N-hydroxyurea derivative (1) | COX-2 | - | [7] |

| N-hydroxyurea derivative (1) | 5-LOX | - | [7] |

| "type B hydroxamic acid" (11) | COX-2 | 36.18 | [7] |

| "type B hydroxamic acid" (11) | 5-LOX | 1.04 | [7] |

| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative (5) | COX | 0.1 | [4] |

| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative (5) | LOX | 0.56 | [4] |

Signaling Pathways

The biological effects of 3,5-dimethylphenylthiourea derivatives can be attributed to their interaction with specific cellular signaling pathways.

Anticancer Signaling Pathways

Many thiourea derivatives exert their anticancer effects by inhibiting protein tyrosine kinases (PTKs) such as the Epidermal Growth Factor Receptor (EGFR).[5] Inhibition of EGFR blocks downstream signaling cascades that are crucial for tumor cell proliferation and survival.

Anti-inflammatory Signaling Pathway

The anti-inflammatory action of some thiourea derivatives is linked to their ability to inhibit COX and LOX enzymes, which are central to the arachidonic acid metabolic pathway. This inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of novel 3,5-dimethylphenylthiourea derivatives. The detailed protocols, compiled quantitative data, and visualized pathways offer a solid starting point for researchers and drug development professionals. The diverse biological activities exhibited by this class of compounds underscore their potential as scaffolds for the development of new therapeutic agents. Further research is warranted to explore the full potential of these derivatives, including expanding the library of synthesized compounds, conducting more extensive biological evaluations, and elucidating their precise mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 3,5-Dimethylphenylthiourea Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives are a class of organic compounds recognized for their wide spectrum of biological activities, holding significant promise in the field of drug discovery. This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of a specific analogue, 3,5-Dimethylphenylthiourea. While direct computational studies on this particular molecule are not extensively documented in publicly available literature, this guide outlines a robust, hypothetical workflow based on established computational methodologies and experimental data from structurally similar thiourea derivatives. The guide details predictive modeling techniques including target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Furthermore, it provides detailed experimental protocols for the validation of in silico findings, with a focus on antimicrobial, antioxidant, and enzyme inhibition assays. All quantitative data from related compounds are summarized in structured tables for comparative analysis, and key workflows and potential signaling pathways are visualized using Graphviz diagrams. This document serves as a blueprint for researchers to initiate and advance the computational assessment and experimental validation of 3,5-Dimethylphenylthiourea and its derivatives as potential therapeutic agents.

Introduction to 3,5-Dimethylphenylthiourea and its Therapeutic Potential

Thiourea, an organosulfur compound, and its derivatives are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.[1] The replacement of the oxygen atom in urea with sulfur imparts unique physicochemical properties that contribute to a diverse range of pharmacological activities.[1] These activities include antimicrobial, antioxidant, anticancer, anti-inflammatory, and enzyme inhibitory effects.[2][3][4]

3,5-Dimethylphenylthiourea is a specific derivative characterized by a thiourea core substituted with a 3,5-dimethylphenyl group. While comprehensive bioactivity studies on this exact molecule are limited, research on analogous dimethylphenyl thiourea derivatives suggests its potential in several therapeutic areas. For instance, various N,N'-disubstituted thioureas have demonstrated significant antiplatelet activity by inhibiting enzymes in the arachidonic acid pathway.[2] Other derivatives have shown promising antioxidant and enzyme inhibitory activities against targets like lipoxygenase and xanthine oxidase.[3]

The in silico approach to drug discovery offers a time- and cost-effective strategy to predict the biological activity of novel compounds like 3,5-Dimethylphenylthiourea, thereby prioritizing resources for subsequent experimental validation.[5]

In Silico Bioactivity Prediction Workflow

The computational prediction of a compound's bioactivity follows a structured workflow that integrates various methodologies to build a comprehensive profile of its potential therapeutic effects and liabilities.

Target Identification

The initial step is to identify potential molecular targets. This can be achieved through two primary approaches:

-

Ligand-Based Target Prediction: This method utilizes the chemical structure of 3,5-Dimethylphenylthiourea to screen against databases of known bioactive molecules. Servers like SwissTargetPrediction can predict potential targets based on the principle of chemical similarity.

-

Structure-Based (Inverse Docking) Target Prediction: A 3D model of 3,5-Dimethylphenylthiourea is screened against a library of protein binding sites to identify proteins with high binding affinity.

Molecular Docking

Once potential targets are identified, molecular docking simulations are performed to predict the binding conformation and affinity of 3,5-Dimethylphenylthiourea to the target protein's active site. This provides insights into the potential mechanism of action.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity.[5] By building a QSAR model with known active and inactive thiourea derivatives, the bioactivity of 3,5-Dimethylphenylthiourea can be predicted.

ADMET Prediction

In silico ADMET models are used to predict the pharmacokinetic and toxicological properties of a compound. This helps in the early identification of potential liabilities that could lead to failure in later stages of drug development.

Predicted Bioactivities of 3,5-Dimethylphenylthiourea Based on Analogs

Based on the reported activities of structurally similar thiourea derivatives, the following bioactivities are predicted for 3,5-Dimethylphenylthiourea:

Antimicrobial Activity

Thiourea derivatives have shown significant antibacterial and antifungal properties. The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Antioxidant Activity

Many thiourea derivatives exhibit potent antioxidant activity by scavenging free radicals.[1] This is a crucial property for combating oxidative stress-related diseases.

Enzyme Inhibition